molecular formula C6H5BrClN B1342937 2-Bromo-6-(chloromethyl)pyridine CAS No. 727356-19-6

2-Bromo-6-(chloromethyl)pyridine

Cat. No. B1342937
M. Wt: 206.47 g/mol
InChI Key: BYQJMBHZLIDFBY-UHFFFAOYSA-N
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Patent
US07666864B2

Procedure details

N-Butyllithium (10 mL, 25.32 mmol, 2.5 M solution in hexanes) was added dropwise over a period of 20 min at −78° C. to a degassed solution of 2,5-dibromopyridine (5.0 g, 21.1 mmol) in toluene (250 mL), and the solution was then stirred for 2 h at −78° C. DMF (2.1 mL, 27.43 mmol) was then added dropwise, and the reaction was left at −78° C. for 1 h. MeOH (20 mL) and NaBH (1.60 g, 42.2 mmol) were then added at −78° C., and the reaction mixture was allowed to slowly reach room temperature and stirring was continued for 16 h. Saturated aqueous NH4Cl (100 mL) was added at −10° C. and stirring was continued for 30 min. The two layers were separated. The toluene layer was concentrated and dried in vacuo to give 6-bromo-2-pyridinyl)methanol (3.74 g, 94%) as a light yellow oil. A solution of this oil (3.74 g, 19.8 mmol) in CHCl3 (250 mL) was treated with SOCl2 (25 mL) at 0° C., then the reaction mixture was refluxed for 1 h, poured into ice-water, and extracted into iPr2O. The combined organic layers were washed with brine, dried (MgSO4) and concentrated to dryness, to give the title compound as a yellow oil (3.42 g, 83%). APCI MS m/z 205.9, 207.9 (M+H). 1H NMR (400 MHz, CDCl3) δ 7.59 (t, J=7.7 Hz, 1H), 7.47 (d, J=7.4 Hz, 1H), 7.44 (d, J=7.9 Hz, 1H), 4.63 (s, 2H).
[Compound]
Name
NaBH
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
3.74 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]CC[CH2-].[Br:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9]N=1.CN(C=O)C.[NH4+:19].[Cl-:20].O=S(Cl)Cl>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.CO>[Br:6][C:7]1[N:19]=[C:9]([CH2:2][Cl:20])[CH:10]=[CH:11][CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
NaBH
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
oil
Quantity
3.74 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was then stirred for 2 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was allowed to slowly reach room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The two layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The toluene layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 6-bromo-2-pyridinyl)methanol (3.74 g, 94%) as a light yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted into iPr2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.